

Technical Guide: Determination of the Melting Point of 1-Benzhydrylazetidin-3-ol

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Compound of Interest

Compound Name: 1-Benzhydrylazetidin-3-ol

Cat. No.: B014779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the melting point of **1-Benzhydrylazetidin-3-ol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the physical and chemical properties, experimental protocols for melting point determination and synthesis, and the role of this compound in drug development.

Compound Overview

1-Benzhydrylazetidin-3-ol (CAS No. 18621-17-5) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its structure consists of an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. This compound is a solid at room temperature, appearing as an off-white to pale yellow powder.

Quantitative Data

The accurate determination of the melting point is a fundamental indicator of the purity of a crystalline solid. The reported melting point and other physical properties of **1-Benzhydrylazetidin-3-ol** are summarized in the table below.

Property	Value	Reference
Melting Point	106 °C	[1]
Molecular Formula	C ₁₆ H ₁₇ NO	
Molecular Weight	239.31 g/mol	
Appearance	Off-White to Pale Yellow Solid	[1]
Boiling Point (Predicted)	353.8 ± 42.0 °C	[1]
Density (Predicted)	1.189 ± 0.06 g/cm ³	[1]
pKa (Predicted)	14.24 ± 0.20	[1]

Experimental Protocols

Melting Point Determination

The melting point of **1-Benzhydrylazetidin-3-ol** can be determined using a standard capillary melting point apparatus. The following protocol is a general procedure that can be adapted for this specific compound.

Materials:

- **1-Benzhydrylazetidin-3-ol** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the **1-Benzhydrylazetidin-3-ol** sample should be finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]

- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Apparatus Setup:** The packed capillary tube is placed into the sample holder of the melting point apparatus.
- **Initial Determination (Rapid Heating):** A preliminary melting point can be determined by heating the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.
- **Accurate Determination (Slow Heating):** For an accurate measurement, a fresh sample is heated to a temperature about 10-15 °C below the approximate melting point found in the initial determination. The heating rate is then reduced to 1-2 °C/min.
- **Observation and Recording:** The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).^[3]

Synthesis of 1-Benzhydrylazetidin-3-ol

An improved, one-pot synthesis method for **1-Benzhydrylazetidin-3-ol** has been developed, which is high-yielding (around 80%) and does not require chromatography for purification.

Materials:

- Benzhydrylamine
- Epichlorohydrin
- Isopropyl alcohol (IPA)

Procedure:

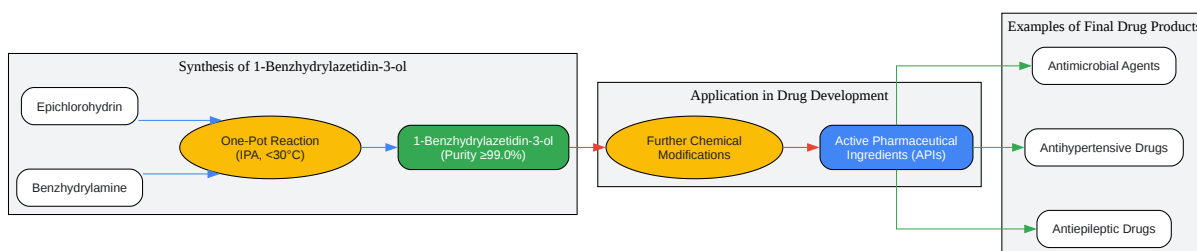
- A solution of benzhydrylamine in isopropyl alcohol is prepared in a suitable reactor.
- Epichlorohydrin is added slowly to the stirred solution while maintaining the temperature below 30 °C.

- The reaction mixture is agitated for an extended period (e.g., 30 hours) at the same temperature.
- The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

This process has been shown to produce **1-Benzhydrylazetidin-3-ol** with high purity ($\geq 99.0\%$).

Role in Drug Development and Experimental Workflow

1-Benzhydrylazetidin-3-ol is a valuable intermediate in the synthesis of several therapeutic agents. Its structural components are incorporated into final drug molecules that target a range of conditions.



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References

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